

# The Development of Metralindole (Inkazan): A Technical Overview of the Soviet Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Metralindole hydrochloride |           |
| Cat. No.:            | B1676526                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Metralindole, known by its trade name Inkazan, is a tetracyclic antidepressant developed in the Soviet Union. As a reversible inhibitor of monoamine oxidase A (RIMA), it represented a significant advancement in antidepressant therapy at the time of its creation. This technical guide provides an in-depth look at the history of Metralindole's development in Russia, its pharmacological profile, and the available data from preclinical and clinical studies.

### **Introduction and Historical Context**

Metralindole (3-methyl-8-methoxy-3H-1,2,5,6-tetrahydropyrazino[1,2,3-ab]-β-carboline hydrochloride) was developed at the All-Union Scientific Research Chemical-Pharmaceutical Institute (VNIkHFI) in Moscow. The development of this original antidepressant was led by the prominent Soviet pharmacologist, Academician Mikhail Davydovich Mashkovsky, and his colleague N.I. Andreeva.

Structurally and pharmacologically, Metralindole is closely related to another Soviet antidepressant, Pirlindole (Pyrazidol). Both belong to the class of tetracyclic derivatives of indole. The research into these compounds was part of a broader effort within the Soviet pharmaceutical industry to create novel psychotropic drugs. Metralindole was designed to be a selective and reversible inhibitor of monoamine oxidase type A (MAO-A), with the aim of improving the safety profile compared to the earlier generation of irreversible MAO inhibitors.



# **Synthesis of Metralindole**

While a specific, detailed industrial synthesis protocol for Metralindole is not readily available in public literature, its synthesis is based on the chemistry of  $\beta$ -carboline derivatives. The general approach involves the Pictet-Spengler reaction, which is a condensation of a  $\beta$ -arylethylamine (such as tryptamine) with an aldehyde or ketone followed by cyclization. For Metralindole, a substituted tryptamine derivative would be reacted with a suitable aldehyde to form the tetrahydro- $\beta$ -carboline core, which is then further modified to introduce the pyrazino ring and the methyl and methoxy groups.

The synthesis of related tetrahydro-β-carboline derivatives often involves the following steps:

- Reaction of a tryptamine derivative with an appropriate aldehyde in the presence of an acid catalyst to form a Schiff base.
- Intramolecular electrophilic substitution to yield the tetracyclic tetrahydro-β-carboline ring system.
- Subsequent reactions to build the pyrazino ring and introduce the required substituents.

# **Preclinical Pharmacology**

Metralindole's preclinical pharmacology was extensively studied to characterize its mechanism of action, efficacy in animal models of depression, and its safety profile.

#### **Mechanism of Action**

Metralindole is a reversible inhibitor of monoamine oxidase A (MAO-A) and also partially inhibits MAO-B.[1][2][3] By inhibiting MAO-A, Metralindole reduces the breakdown of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—in the synaptic cleft, thereby increasing their availability and enhancing monoaminergic neurotransmission.[4] [5][6][7] This is believed to be the primary mechanism underlying its antidepressant effect. Additionally, Metralindole has been shown to inhibit the neuronal reuptake of monoamines.[2] [3] Unlike tricyclic antidepressants, it does not possess anticholinergic properties.[3]

Below is a diagram illustrating the primary mechanism of action of Metralindole.





Click to download full resolution via product page

Mechanism of action of Metralindole (Inkazan).

# **Pharmacodynamics**

Pharmacodynamic studies demonstrated that Metralindole potentiates the effects of monoamine precursors like L-DOPA and 5-hydroxytryptophan, as well as the effects of phenamine.[2] This is consistent with its MAO-inhibiting and neuronal reuptake blocking properties.

# **Toxicology**

Toxicological studies were conducted on mice, rats, rabbits, and dogs.[8] The acute toxicity of Metralindole was found to be lower than that of the tricyclic antidepressant imipramine.[8] In dogs receiving high doses over a prolonged period, toxic manifestations such as seizures and stereotyped behavior were observed, which were attributed to the stimulating component of the drug's action on the central nervous system.[8]



| Animal Model | Route of Administration | LD50      |
|--------------|-------------------------|-----------|
| Mice         | Intravenous             | 56 mg/kg  |
| Mice         | Intraperitoneal         | 138 mg/kg |
| Mice         | Oral                    | 680 mg/kg |
| Rats         | Oral                    | 970 mg/kg |

Table 1: Acute Toxicity (LD50) of Metralindole (Inkazan) in Animal Models.[8]

## **Clinical Studies**

Metralindole was indicated for the treatment of various types of depression, particularly those characterized by hypo- and anergic disorders, such as adynamic depression and depression with psychomotor retardation.[3] It was also used for less severe depressions with neurotic and mild hypochondriacal symptoms.

The initial adult dosage was typically 25-50 mg twice daily, with a gradual increase to 150-250 mg per day, divided into 2-3 doses. Due to its stimulating effects, it was recommended to avoid administration in the latter half of the day to prevent sleep disturbances.

# **Efficacy**

While detailed, large-scale, placebo-controlled clinical trial data in the modern sense is not widely published, reports from the time of its use in the Soviet Union and Russia indicated its effectiveness in treating depressive states. Its stimulating component made it particularly suitable for patients with apathy and lack of motivation.

# Safety and Tolerability

The side effects of Metralindole were generally reported to be mild and included nausea, dry mouth, and gastric discomfort.[1] Fluctuations in blood pressure and bradycardia were also noted.[1]

# **Conclusion**



# Foundational & Exploratory

Check Availability & Pricing

Metralindole (Inkazan) represents a significant chapter in the history of psychopharmacology in Russia. As a reversible MAO-A inhibitor, it offered a safer alternative to the irreversible MAOIs of its time. Although it is not widely used today and much of the detailed data from its development and clinical use remain in less accessible Russian-language publications, the available information highlights a thoughtful approach to antidepressant drug design in the Soviet era. Further research into the historical archives of Russian pharmacology may yet provide a more complete picture of this unique antidepressant.

The following diagram illustrates a simplified workflow for the preclinical to clinical development of a drug like Metralindole in the context of Soviet-era pharmaceutical research.





Click to download full resolution via product page

Generalized drug development workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Structure
  –Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fizmat.rudn.ru [fizmat.rudn.ru]
- 5. elib.utmn.ru [elib.utmn.ru]
- 6. hgs.osi.lv [hgs.osi.lv]
- 7. scribd.com [scribd.com]
- 8. [Toxicological study of the Soviet tetracyclic antidepressant inkazan] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Development of Metralindole (Inkazan): A Technical Overview of the Soviet Antidepressant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676526#history-of-metralindole-inkazan-development-in-russia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com